4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid
描述
Structural Characteristics and Nomenclature
This compound exhibits a complex molecular architecture that integrates multiple heterocyclic systems into a unified structure. The compound possesses the molecular formula C₁₅H₁₂N₂O₃ with a molecular weight of 268.27 daltons, representing a sophisticated example of fused heterocyclic chemistry. The systematic nomenclature reflects the compound's structural complexity, where the imidazo[1,2-a]pyridine moiety serves as the core heterocyclic system connected through a methoxy linkage to a para-substituted benzoic acid framework.
The structural analysis reveals several critical components that define the compound's chemical identity. The imidazo[1,2-a]pyridine ring system constitutes a bicyclic aromatic heterocycle with a bridgehead nitrogen atom, characteristic of this privileged scaffold in medicinal chemistry. This fused ring system demonstrates significant planarity and electronic delocalization, contributing to the compound's stability and potential for intermolecular interactions. The methoxy linker provides conformational flexibility while maintaining electronic communication between the heterocyclic core and the carboxylic acid functionality.
Chemical databases have cataloged this compound under the Chemical Abstracts Service number 301860-84-4, with additional identifiers including the European Community number and various proprietary database codes. The International Union of Pure and Applied Chemistry name, this compound, accurately describes the structural connectivity and substitution pattern. Alternative nomenclature systems have designated this compound with slight variations in naming conventions, though all refer to the identical molecular entity with consistent structural representation.
The three-dimensional molecular geometry exhibits characteristic features of both planar aromatic systems and flexible aliphatic linkages. The imidazo[1,2-a]pyridine core maintains a planar configuration due to its aromatic character, while the methoxy bridge introduces rotational degrees of freedom that allow for multiple conformational states. The benzoic acid portion retains its planar geometry, with the carboxyl group capable of hydrogen bonding interactions that significantly influence the compound's physicochemical properties.
Historical Development in Heterocyclic Chemistry
The development of imidazo[1,2-a]pyridine derivatives traces its origins to foundational work in heterocyclic chemistry during the early twentieth century. The pioneering research by Tschitschibabin and colleagues in 1925 marked a significant milestone in pyrimidine synthesis, introducing innovative methodologies that would later influence the development of related heterocyclic systems. Their approach, involving the reaction of 2-aminopyridine with bromoacetaldehyde at elevated temperatures, established fundamental principles for constructing fused nitrogen-containing heterocycles.
The structural and compositional analysis of imidazo[1,2-a]pyridines received comprehensive examination through the meticulous work of W.L. Mosby in 1961, which provided critical insights into the electronic and conformational properties of these heterocyclic systems. This foundational research established the theoretical framework for understanding the unique properties of imidazopyridine scaffolds and their potential for chemical modification. The work laid essential groundwork for subsequent investigations into structure-activity relationships and synthetic methodologies.
Contemporary synthetic approaches to imidazo[1,2-a]pyridine derivatives have evolved significantly from these early methodologies. Modern synthetic strategies employ diverse coupling reactions, multicomponent processes, and catalytic transformations to access complex substituted derivatives. The development of ultrasonic-assisted synthesis protocols has demonstrated particular effectiveness, with molecular iodine serving as an environmentally benign catalyst for constructing these heterocyclic frameworks. These methodologies achieve high yields while minimizing reaction times and environmental impact.
The historical progression of imidazo[1,2-a]pyridine chemistry reflects broader trends in organic synthesis toward more efficient and sustainable methodologies. Early synthetic approaches often required harsh reaction conditions and lengthy procedures, while contemporary methods emphasize mild conditions, short reaction times, and high atom economy. The Groebke-Blackburn-Bienaymé multicomponent reaction has emerged as a particularly valuable transformation for accessing diverse imidazopyridine derivatives, including compounds structurally related to this compound.
The evolution of analytical techniques has paralleled synthetic developments, enabling comprehensive characterization of complex heterocyclic structures. Modern spectroscopic methods, including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography, provide detailed structural information that guides both synthetic optimization and structure-activity relationship studies. These analytical capabilities have been instrumental in confirming the structural identity and purity of synthetic products, ensuring reliable data for subsequent biological evaluations.
| Historical Period | Key Development | Impact on Field |
|---|---|---|
| 1925 | Tschitschibabin's pyrimidine synthesis | Foundation for heterocyclic methodology |
| 1961 | Mosby's structural analysis | Theoretical framework establishment |
| 2000s | Multicomponent reaction development | Efficient synthetic access |
| 2010s | Green chemistry applications | Sustainable synthetic protocols |
| 2020s | Advanced characterization methods | Precise structural determination |
Significance in Medicinal Chemistry Research
The imidazo[1,2-a]pyridine scaffold has achieved recognition as a privileged structure in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This heterocyclic framework serves as a foundation for numerous therapeutic agents, with several marketed pharmaceuticals incorporating imidazopyridine cores for diverse medical applications. The structural characteristics of this compound position it within this privileged class, suggesting significant potential for drug discovery applications.
Research investigations have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit extensive pharmacological profiles encompassing anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities. The structural diversity achievable through systematic modification of the imidazopyridine core enables fine-tuning of biological properties and selectivity profiles. Recent studies have identified specific derivatives as potent inhibitors of various therapeutic targets, including protein kinases, enzymes involved in metabolic pathways, and receptors mediating neurological functions.
The carboxylic acid functionality present in this compound introduces additional pharmacological considerations relevant to drug development. Carboxylic acids often serve as hydrogen bond donors and acceptors, facilitating specific interactions with biological targets. The ionizable nature of the carboxyl group influences the compound's solubility, membrane permeability, and distribution properties, factors that significantly impact pharmacokinetic behavior and therapeutic efficacy.
Contemporary drug discovery efforts have focused on exploiting the unique chemical space offered by imidazopyridine derivatives. The development of targeted covalent inhibitors incorporating imidazo[1,2-a]pyridine scaffolds represents a particularly promising approach for treating intractable diseases. These compounds demonstrate the potential for achieving high selectivity and potency through rational design strategies that leverage the structural features of the heterocyclic core.
The significance of imidazo[1,2-a]pyridine derivatives extends beyond traditional small molecule therapeutics to encompass emerging areas of medicinal chemistry research. Applications in chemical biology, probe development, and diagnostic agents highlight the versatility of this scaffold for diverse research applications. The continued investigation of structure-activity relationships within this chemical class promises to yield novel therapeutic entities with improved efficacy and safety profiles.
| Therapeutic Area | Activity Type | Research Status |
|---|---|---|
| Oncology | Kinase inhibition | Clinical development |
| Infectious Disease | Antimicrobial activity | Preclinical studies |
| Neuroscience | Receptor modulation | Lead optimization |
| Metabolic Disorders | Enzyme inhibition | Target validation |
| Diagnostic Applications | Imaging agents | Proof of concept |
The medicinal chemistry significance of this compound stems from its potential to serve as both a pharmacologically active entity and a synthetic intermediate for accessing more complex derivatives. The compound's structural features enable diverse chemical modifications that can optimize biological activity, selectivity, and pharmacokinetic properties. This versatility positions the compound as a valuable starting point for medicinal chemistry programs targeting various therapeutic areas and validates the continued investigation of imidazopyridine-based drug candidates.
属性
IUPAC Name |
4-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(19)11-4-6-13(7-5-11)20-10-12-9-17-8-2-1-3-14(17)16-12/h1-9H,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKPPSPGBJACEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)COC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid typically involves the condensation of imidazo[1,2-a]pyridine derivatives with benzoic acid derivatives under specific reaction conditions . One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield . The use of automated systems for reagent addition and temperature control is also common in industrial settings .
化学反应分析
Types of Reactions
4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events . The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzyl alcohol: Contains a hydroxyl group instead of a carboxylic acid.
Uniqueness
4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity .
生物活性
4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
- Molecular Formula : C15H12N2O3
- Molecular Weight : 268.27 g/mol
- IUPAC Name : this compound
- CAS Number : 301860-84-4
Biological Activities
The compound exhibits a range of biological activities, which are summarized in the following sections:
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain derivatives demonstrate significant inhibition against both Gram-positive and Gram-negative bacteria. In particular, compounds similar to this compound have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising antibacterial properties .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 μg/mL |
| Compound B | E. coli | 16 μg/mL |
Anticancer Activity
The anticancer potential of imidazo[1,2-a]pyridine derivatives has been extensively studied. For example, compounds related to this compound were evaluated for their antiproliferative effects on various cancer cell lines, including lung carcinoma (NCI-H460) and colorectal carcinoma (HCT-116). The results indicated that these compounds could inhibit cell proliferation effectively at sub-micromolar concentrations .
| Cell Line | IC50 (μM) |
|---|---|
| NCI-H460 (Lung) | 0.7 |
| HCT-116 (Colorectal) | 0.5 |
Anti-inflammatory Activity
The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives have also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, suggesting their potential use in treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX), leading to reduced inflammatory responses.
- Receptor Modulation : It can act on various receptors involved in pain and inflammation pathways.
Case Studies
- Antibacterial Efficacy Study : A study conducted on the antibacterial effects of imidazo[1,2-a]pyridine derivatives demonstrated that modifications to the structure significantly enhanced activity against resistant bacterial strains .
- Antitumor Activity Assessment : Research involving the testing of various imidazo[1,2-a]pyridine compounds on cancer cell lines revealed that structural variations could lead to significant differences in IC50 values, highlighting the importance of structure-activity relationships in drug design .
常见问题
Q. What are the established synthetic routes for 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid, and how do reaction conditions influence yield?
The synthesis typically involves coupling imidazo[1,2-a]pyridine derivatives with substituted benzoic acids. For example, condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., hydroxybenzoic acid derivatives) are common . Key factors include solvent choice (e.g., DMF for polar aprotic conditions), catalysts (e.g., K₂CO₃ for deprotonation), and temperature control (60–80°C for optimal coupling efficiency). Yields vary between 40–70% depending on substituent steric effects and purification methods .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- ¹H/¹³C NMR : Assignments focus on distinguishing the imidazo[1,2-a]pyridine ring protons (δ 7.2–8.5 ppm) and the benzoic acid moiety (δ 6.8–7.4 ppm for aromatic protons). The methoxy linker (OCH₂) typically appears as a singlet near δ 4.8 ppm .
- X-ray crystallography : Resolves bond angles and torsional strain in the imidazo-pyridine core, critical for confirming regioselectivity in synthesis .
- IR spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and imidazole ring vibrations (C=N stretch ~1600 cm⁻¹) .
Q. How does the compound’s solubility profile impact formulation for in vitro assays?
The benzoic acid moiety confers pH-dependent solubility: poorly soluble in water at neutral pH but soluble in DMSO or alkaline buffers. For cell-based assays, pre-dissolution in DMSO (≤0.1% v/v) is standard to avoid solvent toxicity. Solubility in PBS (pH 7.4) is <10 µM, necessitating co-solvents like cyclodextrins for higher concentrations .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are used to predict the electronic properties of this compound?
Density Functional Theory (DFT) studies at the B3LYP/6-311++G(d,p) level model HOMO-LUMO gaps to assess charge transfer capabilities. For example, the imidazo-pyridine ring exhibits a HOMO energy of −5.8 eV, indicating electron-rich regions prone to nucleophilic interactions. These insights guide modifications for redox-active applications .
Q. How do structural modifications at the imidazo[1,2-a]pyridine core affect COX-2 inhibitory activity?
Substitutions at C-3 of the imidazo-pyridine ring (e.g., morpholine or phenylamino groups) enhance COX-2 selectivity. For instance, a morpholine substituent increases binding affinity (IC₅₀ = 0.07 µM) by forming hydrogen bonds with Tyr385 and Ser530 in the COX-2 active site. Comparative SAR studies show that bulky substituents reduce potency due to steric clashes .
Q. What strategies resolve contradictory data on the compound’s telomerase inhibition efficacy?
Discrepancies arise from assay variability (e.g., TRAP vs. qPCR methods) and cell-line specificity. For instance, imidazo[1,2-a]pyridine derivatives show IC₅₀ values of 1–10 µM in HeLa cells but are inactive in MCF-7. Validating inhibition via direct enzyme assays (e.g., recombinant hTERT) and controlling for off-target effects (e.g., ROS generation) are critical .
Q. How can multi-component reactions (MCRs) optimize the synthesis of derivatives with enhanced bioactivity?
MCRs using 2-(1H-benzo[d]imidazol-2-yl)acetonitrile enable one-pot synthesis of benzo[4,5]imidazo[1,2-a]pyridines. For example, combining aldehydes, amines, and nitriles under microwave irradiation (100°C, 30 min) yields derivatives with improved antimicrobial activity (MIC = 8–16 µg/mL against S. aureus) .
Q. What crystallographic evidence supports polymorphism in this compound derivatives?
X-ray studies reveal two polymorphs of a related imidazo-pyrimidine analog: Form I (monoclinic, P2₁/c) and Form II (triclinic, P-1). Form II exhibits a 15% higher solubility due to weaker π-π stacking interactions, highlighting the need for polymorph screening during preformulation .
Methodological Considerations
Q. What protocols mitigate toxicity during in vivo pharmacokinetic studies?
- Dosing : Limit to 50 mg/kg/day in rodent models to avoid hepatotoxicity (elevated ALT/AST).
- Metabolite tracking : LC-MS/MS identifies glucuronide conjugates of the benzoic acid moiety as primary metabolites.
- Toxicogenomics : RNA-seq analysis of liver tissue detects upregulation of CYP3A4, suggesting phase I metabolism dominance .
Q. How are Hirshfeld surface analyses applied to understand intermolecular interactions in crystal structures?
Hirshfeld surfaces mapped with dₑ (distance to nearest external atom) and dᵢ (internal distance) quantify hydrogen bonding (e.g., O–H···N interactions between benzoic acid and imidazo-pyridine). For example, 12% of the surface area corresponds to H-bond donors, guiding co-crystal design for stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
